molecular formula C6H7BrN2OS B1357636 1-(2-Amino-4-methylthiazol-5-YL)-2-bromoethanone CAS No. 32519-72-5

1-(2-Amino-4-methylthiazol-5-YL)-2-bromoethanone

Cat. No.: B1357636
CAS No.: 32519-72-5
M. Wt: 235.1 g/mol
InChI Key: PGFMEUCSGCDKLF-UHFFFAOYSA-N
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Description

1-(2-Amino-4-methylthiazol-5-YL)-2-bromoethanone is a chemical compound with the molecular formula C6H7BrN2OS It is a derivative of thiazole, a heterocyclic aromatic organic compound containing both sulfur and nitrogen atoms in its ring structure

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(2-Amino-4-methylthiazol-5-YL)-2-bromoethanone can be synthesized through several synthetic routes. One common method involves the reaction of 2-amino-4-methylthiazole with bromoacetyl chloride in the presence of a suitable base, such as triethylamine. The reaction is typically carried out in an organic solvent, such as dichloromethane, under reflux conditions.

Industrial Production Methods: In an industrial setting, the compound can be produced on a larger scale using similar reaction conditions. The process may involve continuous flow reactors or batch reactors to ensure consistent quality and yield. Purification steps, such as recrystallization or column chromatography, are employed to obtain the pure compound.

Chemical Reactions Analysis

Types of Reactions: 1-(2-Amino-4-methylthiazol-5-YL)-2-bromoethanone can undergo various chemical reactions, including:

  • Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

  • Reduction: Reduction reactions can lead to the formation of amines or other reduced derivatives.

  • Substitution: Nucleophilic substitution reactions can occur at the bromine atom, leading to the formation of different functional groups.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

  • Substitution: Nucleophiles like sodium iodide (NaI) or potassium cyanide (KCN) can be used for substitution reactions.

Major Products Formed:

  • Oxidation: Formation of corresponding oxo derivatives.

  • Reduction: Formation of amines or other reduced derivatives.

  • Substitution: Formation of iodides, cyanides, or other substituted products.

Scientific Research Applications

1-(2-Amino-4-methylthiazol-5-YL)-2-bromoethanone has several scientific research applications:

  • Chemistry: It is used as a building block in the synthesis of more complex organic compounds.

  • Biology: The compound has been studied for its potential antimicrobial and antitubercular activities.

  • Medicine: It is investigated for its potential use in drug development, particularly in the treatment of infectious diseases.

  • Industry: The compound is utilized in the production of various chemical products, including pharmaceuticals and agrochemicals.

Comparison with Similar Compounds

1-(2-Amino-4-methylthiazol-5-YL)-2-bromoethanone is similar to other thiazole derivatives, such as 2-amino-4-methylthiazole and ethyl 2-amino-4-methylthiazole-5-carboxylate. it is unique in its bromoethanone functional group, which imparts distinct chemical and biological properties. Other similar compounds include:

  • 2-Amino-4-methylthiazole: A simpler thiazole derivative without the bromoethanone group.

  • Ethyl 2-amino-4-methylthiazole-5-carboxylate: A thiazole derivative with an ester functional group.

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Properties

IUPAC Name

1-(2-amino-4-methyl-1,3-thiazol-5-yl)-2-bromoethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H7BrN2OS/c1-3-5(4(10)2-7)11-6(8)9-3/h2H2,1H3,(H2,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PGFMEUCSGCDKLF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC(=N1)N)C(=O)CBr
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H7BrN2OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10601603
Record name 1-(2-Amino-4-methyl-1,3-thiazol-5-yl)-2-bromoethan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10601603
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

235.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

32519-72-5
Record name 1-(2-Amino-4-methyl-1,3-thiazol-5-yl)-2-bromoethan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10601603
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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